molecular formula C7H5Br2NO B2968935 2,4-Dibromobenzamide CAS No. 874522-46-0

2,4-Dibromobenzamide

Cat. No.: B2968935
CAS No.: 874522-46-0
M. Wt: 278.931
InChI Key: RYCQHJGPQUMDLI-UHFFFAOYSA-N
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Description

2,4-Dibromobenzamide (CAS No. 874522-46-0) is a brominated aromatic amide characterized by two bromine substituents at the 2- and 4-positions of the benzene ring. Its synthesis typically involves halogenation of benzamide derivatives. For instance, analogous brominated compounds like 3,5-dibromobenzamide are synthesized via bromination of 2-aminobenzamide using N-bromosuccinimide (NBS) in acetic acid, yielding 78% product with a melting point of 213–215°C .

Properties

IUPAC Name

2,4-dibromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCQHJGPQUMDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromobenzamide can be synthesized through several methods. One common method involves the bromination of benzamide using N-bromosuccinimide (NBS) in the presence of a palladium catalyst and trifluoroacetic acid in 1,2-dichloroethane. The reaction is carried out at 60°C for 24 hours in a sealed tube . Another method involves the reaction of 2,4-dibromobenzoic acid with ammonia to form the desired product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,4-Dibromobenzamide, a benzamide derivative, is a chemical compound with applications in scientific research, particularly in the synthesis of bioactive compounds and as an intermediate in creating various pharmaceutical agents .

Synthesis and Characteristics

Benzamide derivatives, including this compound, are important due to their presence in many well-known drugs and their role in biochemical processes . A method for producing amides directly from aryl (heteroaryl) alkyl ketones involves copper(II) catalyzed C–C bond cleavage .

Anticancer Activity

Self-assembled supramolecular bowls that incorporate benzamide ligands have demonstrated anticancer activity . These compounds can inhibit the survival and proliferation of hepatocellular carcinoma (HCC) cells by suppressing HIF-1α and activating cross-talk between extrinsic and intrinsic apoptosis pathways . Studies suggest that introducing a new dipyridyl benzamide ligand may affect glycolysis or mitochondrial metabolism, which could inhibit tumor survival and progression in HCC .

Use in Synthesis of Quinazoline Derivatives

This compound can be used to synthesize brominated quinazoline derivatives, which have anticancer properties . For example, 6,8-dibromo-2-(4-bromophenyl) quinazolin-4(3H)-one and 6,8-dibromo-2-(4-nitrophenyl) quinazolin-4(3H)-one can be synthesized using 2-amino-3,5-dibromobenzamide as a reactant .

Other Potential Applications

Derivatives of dibromostilbene, closely related in structure, have shown potential as anticancer agents by inducing apoptosis in cancer cells through caspase pathway activation and cell cycle modulation. They also exhibit antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. Additionally, benzothiadiazine derivatives may have applications due to their potential to inhibit bacterial cell wall synthesis, modulate cell signaling, and disrupt microbial membranes.

Mechanism of Action

The mechanism of action of 2,4-Dibromobenzamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong bonds with various biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,5-Dibromobenzamide

  • Structural Differences : Bromine substituents at the 3- and 5-positions instead of 2- and 4-positions.
  • Properties : Melting point (213–215°C) and synthesis yield (78%) are comparable to brominated benzamides .
  • Applications : Used as a precursor in organic synthesis and pharmaceutical intermediates.

5-Bromo-2,4-difluorobenzamide

  • Structural Differences : Substitution of one bromine (at position 5) with fluorine atoms at positions 2 and 3.
  • Properties: Molecular weight 236.01, with lower steric hindrance due to fluorine’s smaller atomic radius. Solubility in ethanol and stability at room temperature are noted .
  • Applications : Primarily used in research settings, emphasizing halogen-dependent bioactivity studies.

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

  • Structural Differences : Features a methoxy group at position 4 and a nitro group at position 2 on the phenyl ring, in addition to bromine.
  • Properties : Enhanced electron-withdrawing effects from nitro and methoxy groups influence reactivity and crystalline packing .
  • Applications : Structural studies in crystallography due to distinct intermolecular interactions.

Complex Benzamide Derivatives (e.g., 5-bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide)

  • Structural Differences : Incorporation of sulfonyl, benzothiadiazol, and multiple halogen substituents.
  • Applications : Explored in drug discovery for targeting enzymes or receptors due to multifunctional groups .

Comparative Data Table

Compound Molecular Formula Substituents Melting Point (°C) Key Applications
2,4-Dibromobenzamide C₇H₅Br₂NO Br (2,4) N/A Synthetic intermediate
3,5-Dibromobenzamide C₇H₅Br₂NO Br (3,5) 213–215 Organic synthesis
5-Bromo-2,4-difluorobenzamide C₇H₄BrF₂NO Br (5), F (2,4) N/A Research applications
4MNB C₁₄H₁₁BrN₂O₃ Br (4), NO₂ (2), OCH₃ (4) N/A Crystallographic studies
Complex benzamide derivative C₁₉H₁₂Br₃ClN₄O₃S Br (5,7), Cl, SO₂, benzothiadiazol N/A Drug discovery

Key Research Findings

  • Halogen Effects : Bromine increases molecular weight and hydrophobicity compared to fluorine, influencing solubility and bioactivity .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, methoxy) in 4MNB enhance stability and alter crystalline structures .
  • Synthetic Flexibility : Brominated benzamides serve as versatile intermediates for further functionalization, as seen in the synthesis of complex derivatives for pharmaceutical applications .

Biological Activity

2,4-Dibromobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H6Br2NC_8H_6Br_2N and features two bromine atoms substituted at the 2 and 4 positions of a benzamide structure. Its chemical structure can be represented as follows:

C6H4(Br)2C O NH2\text{C}_6\text{H}_4(\text{Br})_2\text{C O NH}_2

This compound is known for its lipophilicity and ability to interact with various biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that it induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of metabolic pathways. This mechanism is critical in targeting cancer cell survival and proliferation.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Hepatocellular Carcinoma (HCC)15Induction of ROS, apoptosis via intrinsic/extrinsic pathways
Lung Cancer20Inhibition of cell proliferation
Ovarian Cancer18Modulation of metabolic pathways

The biological activity of this compound involves several key mechanisms:

  • Induction of Apoptosis : The compound activates both intrinsic and extrinsic apoptotic pathways. It triggers the release of cytochrome c from mitochondria, leading to caspase activation and subsequent apoptosis .
  • ROS Generation : Increased levels of ROS are associated with oxidative stress, which contributes to cell death in cancer cells .
  • Metabolic Modulation : The compound affects glucose metabolism and fatty acid oxidation, facilitating a shift in cellular energy production that favors apoptosis over survival .

Neuroprotective Effects

In addition to its anticancer properties, recent studies have suggested that this compound may possess neuroprotective effects. It has been evaluated for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Table 2: Neuroprotective Activity

CompoundIC50 (µM)Target Enzyme
This compound12Acetylcholinesterase
Control (Donepezil)5Acetylcholinesterase

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced HCC reported promising results when treated with a regimen including this compound. Patients showed improved survival rates and reduced tumor size after treatment .
  • Neuroprotection in Animal Models : Animal studies indicated that administration of this compound resulted in improved cognitive function in models of Alzheimer's disease. The compound effectively inhibited acetylcholinesterase activity and increased levels of acetylcholine in the brain .

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